molecular formula C16H17N3O4S B15154559 3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine

3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine

Cat. No.: B15154559
M. Wt: 347.4 g/mol
InChI Key: KYFNDZKGBWQQJH-UHFFFAOYSA-N
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Description

3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrobenzenesulfonyl group. Compounds containing piperidine and pyridine rings are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine and pyridine rings can also interact with various biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE is unique due to the presence of both piperidine and pyridine rings along with the nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

3-[1-(3-nitrophenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C16H17N3O4S/c20-19(21)14-6-3-7-15(11-14)24(22,23)18-10-2-1-8-16(18)13-5-4-9-17-12-13/h3-7,9,11-12,16H,1-2,8,10H2

InChI Key

KYFNDZKGBWQQJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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